molecular formula C16H14N2O3S B5504860 5-(4-methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5504860
M. Wt: 314.4 g/mol
InChI Key: DGQHNXAXRCWOJJ-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4(3H)-ones, including the specific compound of interest, are important pharmacophores with a range of applications in chemistry and pharmacology. Their synthesis and properties have been a subject of research due to their chemical and biological relevance.

Synthesis Analysis

  • One-Step Synthesis : A green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones has been reported. This method involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide, characterized by step economy, reduced catalyst loading, and easy purification (Shi et al., 2018).
  • Gewald Reaction Synthesis : Efficient synthesis via the Gewald reaction, a tandem aza-Wittig reaction, and cyclization process has been described. The key step is an aza-Wittig reaction involving iminophosphorane, 4-chlorophenyl isocyanine, and CH3OH (Lu et al., 2012).

Molecular Structure Analysis

  • Crystal Structure Determination : The crystal structure of a closely related compound, 2-(4′-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, was determined by single-crystal X-ray diffraction. It was found to have a monoclinic space group and the thienopyridine ring almost coplanar (Liu et al., 2006).

Chemical Reactions and Properties

  • Chemical Reactions : Various chemical reactions, such as aza-Wittig reactions, cyclocondensation, and S-methylation, have been employed in the synthesis and modification of thieno[2,3-d]pyrimidin-4(3H)-ones. These reactions facilitate the creation of diverse derivatives with different properties (Dave et al., 1997).

Physical Properties Analysis

  • Synthesis and Characterization : Various physical properties like MS, IR, and 1H NMR spectra were used to determine the structures of synthesized thieno[2,3-d]pyrimidin-4(3H)-ones (Lu et al., 2012).

Chemical Properties Analysis

  • DFT Quantum Chemical Calculations : Density Functional Theory (DFT) calculations were conducted to understand the molecular properties of 2-oxopyrimidin-1(2H)-yl-urea and thiourea derivatives. This study provides insights into various chemical properties like HOMO-LUMO gap, ionization potential, hardness, softness, and electronegativity (Saracoglu et al., 2019).

Scientific Research Applications

Synthesis and Chemical Reactions

Thienopyrimidine derivatives, including the specific compound , have been synthesized and modified to enhance their biological activities. Research demonstrates various methods for the synthesis of these compounds, indicating their versatility and potential for customization in scientific applications (Tolba et al., 2018). Additionally, the exploration of catalytic four-component reactions presents a green approach to synthesizing pharmacologically significant thieno[2,3-d]pyrimidin-4(3H)-ones, showcasing step economy and environmental friendliness (Shi et al., 2018).

Biological Activities

Several studies have highlighted the antimicrobial, anti-inflammatory, and analgesic properties of thienopyrimidine derivatives. For instance, these compounds have shown remarkable activity against fungi, bacteria, and inflammation, suggesting their potential as antimicrobial and anti-inflammatory agents (Tolba et al., 2018). Another study emphasized the synthesis of novel compounds derived from this chemical class, demonstrating their inhibitory activities on COX-1/COX-2, along with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Anticancer and Antiviral Activities

Research into thienopyrimidine derivatives has also extended into the exploration of their anticancer and antiviral potentials. Some studies have focused on the synthesis and evaluation of these compounds for antitumor activity, suggesting their utility in developing new anticancer therapies (Hafez & El-Gazzar, 2017). Moreover, specific derivatives have been investigated for their antiretroviral activities, highlighting the broad spectrum of biological activities associated with thienopyrimidine compounds (Hocková et al., 2003).

Corrosion Inhibition

Beyond biological applications, thienopyrimidine derivatives have been evaluated for their effectiveness as corrosion inhibitors, particularly in the context of oilfield brine environments. Such studies contribute to the understanding of how these compounds can be applied in industrial settings to prevent material degradation (Onyeachu et al., 2019).

properties

IUPAC Name

5-(4-methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-10(19)7-18-9-17-15-14(16(18)20)13(8-22-15)11-3-5-12(21-2)6-4-11/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQHNXAXRCWOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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